molecular formula C17H12O4 B11847671 Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- CAS No. 820209-50-5

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

Cat. No.: B11847671
CAS No.: 820209-50-5
M. Wt: 280.27 g/mol
InChI Key: UPODBZBBLVKRCY-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This specific compound is characterized by the presence of a methoxy group and a benzaldehyde moiety attached to the chromen-4-yl core, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-hydroxycoumarin under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the chromen-4-yl core. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Exhibits antimicrobial and anti-inflammatory activities, making it a candidate for drug development.

    Medicine: Potential use in the development of anticoagulant and anticancer agents.

    Industry: Utilized in the synthesis of dyes and optical brighteners

Mechanism of Action

The biological activity of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

820209-50-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3

InChI Key

UPODBZBBLVKRCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O

Origin of Product

United States

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